molecular formula C17H16F3NO2 B7437747 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine

2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine

Cat. No. B7437747
M. Wt: 323.31 g/mol
InChI Key: CFNQXLDFQVUBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine, also known as DF-MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors, which are involved in regulating the release of neurotransmitters and have been implicated in several neurological disorders. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been used in drug discovery to screen for potential sigma-1 receptor ligands.

Mechanism of Action

The mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is thought to be related to its binding to sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in regulating the release of neurotransmitters, including dopamine, serotonin, and glutamate. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors and modulate their activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the induction of apoptosis in cancer cells, and the regulation of calcium signaling in cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have analgesic effects in animal models, suggesting its potential as a pain management agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine in lab experiments is its selectivity for sigma-1 receptors, which allows for more targeted research into the role of these receptors in various physiological processes. However, one limitation of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research into 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine. One area of interest is the potential use of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research into the mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine and its effects on cellular signaling pathways may provide insights into the role of sigma-1 receptors in various physiological processes. Finally, the development of more potent sigma-1 receptor ligands based on the structure of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine may lead to the discovery of novel therapeutic agents for a variety of diseases.

Synthesis Methods

2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-bromo-2-fluorobenzaldehyde to form 3-[4-(difluoromethoxy)-3-fluorophenyl]aniline. This intermediate is then reacted with morpholine in the presence of a catalyst to produce 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine.

properties

IUPAC Name

2-[3-[4-(difluoromethoxy)-3-fluorophenyl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-14-9-12(4-5-15(14)23-17(19)20)11-2-1-3-13(8-11)16-10-21-6-7-22-16/h1-5,8-9,16-17,21H,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQXLDFQVUBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC(=C2)C3=CC(=C(C=C3)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine

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